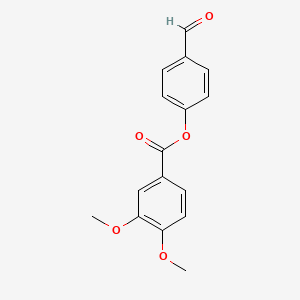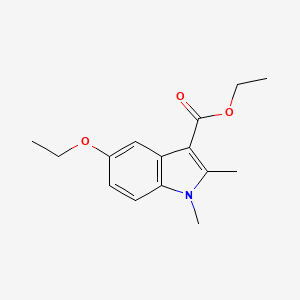
4-ethyl-N-phenyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-phenyl-1-piperazinecarboxamide, also known as Etizolam, is a research chemical that belongs to the thienodiazepine class. It is a benzodiazepine analog that has gained popularity in recent years due to its potential as an anxiolytic, sedative, and hypnotic agent. Etizolam is not approved for medical use in many countries, but it is being used in scientific research to explore its potential therapeutic applications.
作用機序
4-ethyl-N-phenyl-1-piperazinecarboxamide acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant effects in animal studies. It has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential as an antidepressant.
実験室実験の利点と制限
The advantages of using 4-ethyl-N-phenyl-1-piperazinecarboxamide in lab experiments include its high potency, low toxicity, and rapid onset of action. However, its use is limited by the fact that it is not approved for medical use in many countries and its long-term effects are not well understood.
将来の方向性
There are several potential future directions for research on 4-ethyl-N-phenyl-1-piperazinecarboxamide. One area of interest is its potential as an antidepressant, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential as a treatment for post-traumatic stress disorder, as it has been shown to reduce anxiety and improve sleep quality. Further research is needed to fully understand its potential therapeutic applications and long-term effects.
合成法
4-ethyl-N-phenyl-1-piperazinecarboxamide can be synthesized by reacting 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with sodium cyanoborohydride in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form this compound.
科学的研究の応用
4-ethyl-N-phenyl-1-piperazinecarboxamide has been used in scientific research to investigate its potential therapeutic applications, including its anxiolytic, sedative, and hypnotic effects. It has also been studied for its potential in treating insomnia, depression, and post-traumatic stress disorder.
特性
IUPAC Name |
4-ethyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTVNFTSVCRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)